

"1-(4-Aminophenyl)-2-bromoethanone" molecular structure and weight

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Compound of Interest

Compound Name: 1-(4-Aminophenyl)-2-bromoethanone

Cat. No.: B029355

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Technical Guide: 1-(4-Aminophenyl)-2-bromoethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the chemical compound **1-(4-Aminophenyl)-2-bromoethanone**, focusing on its molecular structure and key physicochemical properties.

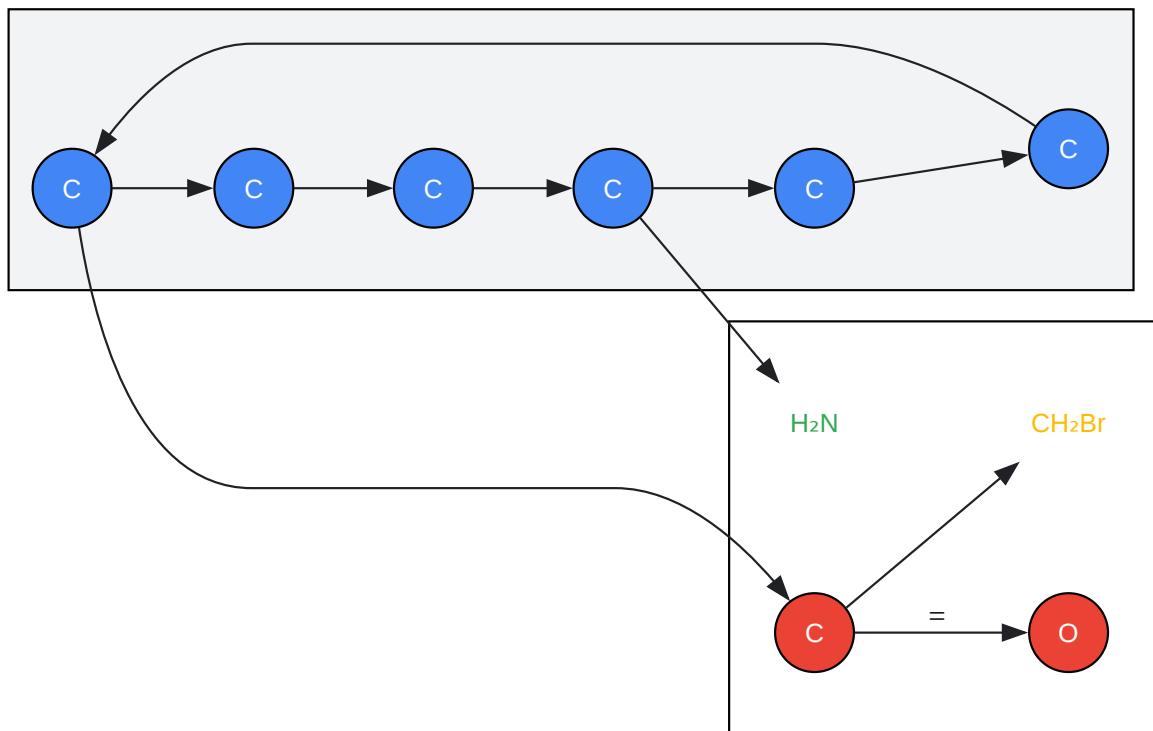
Quantitative Physicochemical Data

The essential quantitative data for **1-(4-Aminophenyl)-2-bromoethanone** is summarized in the table below. This information is critical for its application in research and development, particularly in reaction design and analytical method development.

Property	Value	Source
Molecular Formula	C ₈ H ₈ BrNO	[1] [2] [3] [4]
Molecular Weight	214.06 g/mol	[1] [2] [3] [4]
Exact Mass	212.97900 u	[2]
CAS Number	23442-14-0	[1] [2] [3]
Density	1.569 g/cm ³	[2]
Boiling Point	344.4 °C at 760 mmHg	[2]
Flash Point	162.1 °C	[2]

Molecular Structure

The molecular structure of **1-(4-Aminophenyl)-2-bromoethanone** consists of an acetophenone core, which is substituted with an amino group at the para-position of the phenyl ring and a bromine atom at the alpha-position of the ethanone moiety.



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